molecular formula C15H18N4O2S B2653611 N-[1-(2-phenylethanesulfonyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2191213-03-1

N-[1-(2-phenylethanesulfonyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2653611
CAS No.: 2191213-03-1
M. Wt: 318.4
InChI Key: KGIFRPMUNVGTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Azetidine-Pyrimidine Hybrids

The integration of azetidine and pyrimidine into hybrid structures originated from parallel advancements in heterocyclic chemistry and rational drug design. Azetidines, first synthesized in the early 20th century, gained prominence in medicinal chemistry due to their unique combination of rigidity, polarity, and metabolic stability . Pyrimidines, foundational to nucleic acids and coenzymes, were later exploited for their versatile bioactivity, including anticancer, antimicrobial, and antiviral properties . The fusion of these moieties began in earnest in the 2010s, driven by the need to overcome limitations of standalone scaffolds. Early hybrids, such as 5-methyl-triazolo[1,5-a]pyrimidin-7-amine derivatives , demonstrated that azetidine’s conformational restraint could enhance pyrimidine’s target affinity while mitigating off-target interactions. Key milestones include the development of azetidine-fused bicyclic pyrimidine nucleosides , which exhibited improved binding affinities in oligonucleotide duplexes, and triazolopyrimidine-based PfDHODH inhibitors , which validated the therapeutic potential of this hybrid class in antimalarial therapy.

Significance in Contemporary Medicinal Chemistry

Azetidine-pyrimidine hybrids occupy a critical niche in drug discovery due to their synergistic physicochemical and pharmacological properties. The azetidine ring confers three primary advantages:

  • Enhanced Metabolic Stability : The strained four-membered ring reduces susceptibility to cytochrome P450 oxidation compared to larger cyclic amines .
  • Improved Solubility : Azetidine’s basic nitrogen (pK~a~ ≈ 11.3) facilitates salt formation, enhancing aqueous solubility without excessive lipophilicity .
  • Target-Specific Rigidity : Conformational restriction minimizes entropic penalties during target binding, as observed in N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine ’s interactions with hydrophobic enzyme pockets .

Pyrimidine, conversely, provides a versatile platform for hydrogen bonding and π-stacking interactions, enabling modulation of diverse targets such as dihydroorotate dehydrogenase (PfDHODH) and tyrosine kinases . The hybrid’s sulfonyl linker, exemplified in N-[1-(2-phenylethanesulfonyl)azetidin-3-yl]pyrimidin-2-amine , further augments bioactivity by introducing steric bulk and electronic effects that fine-tune target engagement .

Current Research Landscape and Knowledge Gaps

Recent studies have focused on three domains:

  • Synthetic Optimization : Advances in Ullmann coupling and sulfonylation reactions have enabled the synthesis of azetidine-pyrimidine hybrids with diverse substituents, including fluorinated aryl groups and fused bicyclic systems .
  • Target Identification : In vitro screens of analogs like DSM74 () revealed potent inhibition of PfDHODH (IC~50~ = 50–100 nM), validating the scaffold’s applicability in antiparasitic therapy.
  • Structural Biology : X-ray crystallography of N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine elucidated its binding mode within hydrophobic enzyme pockets, guiding rational design.

Despite these advances, critical gaps persist:

  • Limited In Vivo Data : Most studies remain confined to in vitro assays, with few compounds progressing to animal models.
  • Uncharacterized SAR : The impact of azetidine’s puckering angle (15.3° for sp³-hybridized nitrogen ) on pyrimidine’s pharmacophore remains unexplored.
  • Therapeutic Breadth : Current research emphasizes antimalarial and anticancer applications , neglecting other indications like inflammation or neurodegeneration.

Research Objectives and Scholarly Significance

Future research should prioritize:

  • Mechanistic Elucidation : Profiling the hybrid’s interactions with understudied targets (e.g., kinases, GPCRs) using computational docking and biophysical assays.
  • Synthetic Diversification : Exploring novel linkers (e.g., amides, carbamates) and substituents (e.g., bioisosteric replacements for the sulfonyl group) to refine potency and selectivity.
  • Translational Studies : Assessing pharmacokinetics and toxicity in preclinical models to advance lead candidates toward clinical trials.

The scholarly significance of this work lies in its potential to establish azetidine-pyrimidine hybrids as a privileged scaffold in drug discovery, bridging the gap between heterocyclic chemistry and therapeutic innovation.

Table 1: Key Azetidine-Pyrimidine Hybrids and Their Pharmacological Profiles

Compound Name Biological Activity Target (IC~50~) Reference
DSM74 Antimalarial PfDHODH (50–100 nM)
N-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine Enzyme inhibition Hydrophobic binding pockets
Azetidine-fused bicyclic pyrimidines Improved oligonucleotide binding RNA/DNA duplexes

Properties

IUPAC Name

N-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-22(21,10-7-13-5-2-1-3-6-13)19-11-14(12-19)18-15-16-8-4-9-17-15/h1-6,8-9,14H,7,10-12H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIFRPMUNVGTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-phenylethanesulfonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps. One common approach starts with the preparation of the azetidine ring. This can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The pyrimidine ring can be introduced via a Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-phenylethanesulfonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of N-[1-(2-phenylethanesulfonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine ()

  • Core Structure : The target compound contains a pyrimidine-azetidine scaffold, whereas ’s compound features an imidazo[1,2-a]pyrimidine fused ring system with a Schiff base (thiophen-2-ylmethylene) substituent.
  • Key Differences: The imidazo-pyrimidine fusion in introduces extended π-conjugation, likely enhancing fluorescence or electronic delocalization compared to the non-fused pyrimidine in the target compound. The Schiff base in may confer pH-sensitive reactivity or metal-chelating properties, absent in the sulfonylated azetidine of the target compound.
  • Hypothesized Properties :
    • The target’s sulfonyl group could improve aqueous solubility due to its polar nature, whereas the hydrophobic thiophene and fused imidazo-pyrimidine in may reduce solubility .

Comparison with N-(3-Methylphenyl)pyrimidin-2-amine ()

  • Substituent Effects : The target compound’s azetidine-sulfonyl group replaces the 3-methylphenyl substituent in ’s compound.
  • In contrast, the sulfonyl group in the target is electron-withdrawing, which may enhance electrophilicity at the pyrimidine ring. Fluorescence properties noted in related pyrimidine derivatives () might be diminished in the target compound due to the azetidine-sulfonyl group disrupting conjugation .

Comparison with N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride ()

  • Functional Group Variation : The target compound includes a 2-phenylethanesulfonyl substituent on the azetidine nitrogen, absent in ’s dihydrochloride salt.
  • Physicochemical Implications :
    • The sulfonyl group in the target likely increases metabolic stability compared to the primary amine in , which may be prone to oxidation or enzymatic degradation.
    • The hydrochloride salt form in enhances solubility in polar solvents, whereas the neutral sulfonylated target compound may exhibit moderate solubility dependent on the sulfonyl group’s polarity .

Data Table: Structural and Hypothesized Property Comparison

Compound Name Core Structure Key Functional Groups Hypothesized Properties
N-[1-(2-Phenylethanesulfonyl)azetidin-3-yl]pyrimidin-2-amine Pyrimidine + sulfonylated azetidine Sulfonyl, azetidine, pyrimidine Enhanced solubility, electron-withdrawing effects, potential kinase inhibition
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Fused imidazo-pyrimidine + Schiff base Imidazo-pyrimidine, thiophene, Schiff base Fluorescence, metal chelation, pH-sensitive reactivity
N-(3-Methylphenyl)pyrimidin-2-amine Pyrimidine + methylphenyl 3-Methylphenyl, pyrimidine Fluorescence, π-π stacking, moderate lipophilicity
N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride Pyrimidine + azetidine (salt form) Azetidine, hydrochloride salt High solubility, metabolic lability

Biological Activity

N-[1-(2-phenylethanesulfonyl)azetidin-3-yl]pyrimidin-2-amine is a heterocyclic compound that combines azetidine and pyrimidine moieties, making it a subject of interest in medicinal chemistry. This compound has been investigated for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The compound's structure is characterized by both azetidine and pyrimidine rings, which contribute to its biological activity. The azetidine ring is a four-membered nitrogen-containing structure, while the pyrimidine ring is a six-membered ring with two nitrogen atoms.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H18N4O2S
Molecular Weight306.39 g/mol
CAS Number2191213-03-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The azetidine moiety may inhibit enzyme activity or modulate receptor functions, while the pyrimidine component can enhance binding affinity through hydrogen bonding and π-π interactions.

Target Interactions

Research indicates that this compound may interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting its role as a pro-apoptotic agent.

Case Study:
In a study involving human breast cancer cell lines, treatment with varying concentrations of the compound resulted in significant reductions in cell viability, with IC50 values indicating effective inhibition of cancer cell proliferation.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits inhibitory effects against several bacterial strains, including those resistant to conventional antibiotics.

Case Study:
A recent investigation assessed the compound's efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), revealing promising results that warrant further exploration into its use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds.

Compound NameStructure TypeKey Activity
N-(pyridin-2-yl)amidePyrimidine derivativeAntimicrobial
3-pyrrole-substituted 2-azetidinonesAzetidine derivativeAnticancer

This compound stands out due to its dual functionality, allowing for versatile applications in drug development.

Q & A

Synthesis Optimization

Basic Question: What are the critical steps in synthesizing N-[1-(2-phenylethanesulfonyl)azetidin-3-yl]pyrimidin-2-amine, and how can reaction conditions be optimized? Methodological Answer: The synthesis involves two key steps:

Azetidine Ring Functionalization : React azetidin-3-amine with 2-phenylethanesulfonyl chloride under alkaline aqueous conditions to introduce the sulfonamide group. Use N-methylpyrrolidone (NMP) as a solvent to enhance nucleophilicity .

Pyrimidin-2-amine Coupling : Employ Buchwald-Hartwig amination to attach the pyrimidin-2-amine moiety to the azetidine ring. Optimize palladium catalysts (e.g., Pd(dba)₂) and ligands (e.g., Xantphos) to improve yield (typically 60-75%) .
Advanced Consideration : For scale-up, replace batch reactors with continuous flow systems to minimize side reactions. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Analytical Characterization

Basic Question : Which analytical techniques are most reliable for confirming the structure and purity of this compound? Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass: 347.14 g/mol) with <2 ppm error .
  • NMR Profiling : Use ¹H/¹³C NMR in DMSO-d₆ to verify sulfonamide (δ 3.4–3.6 ppm) and azetidine protons (δ 3.8–4.1 ppm).
  • HPLC-PDA : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
    Advanced Consideration : For chiral purity (if applicable), employ chiral stationary phases (e.g., Chiralpak AD-H) or X-ray crystallography to resolve stereochemistry .

Biological Activity Profiling

Basic Question : What in vitro assays are appropriate for evaluating its enzyme inhibition potential? Methodological Answer :

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, ALK) using ADP-Glo™ assays. Compare IC₅₀ values with reference inhibitors like AZD3463 (IC₅₀ = 0.8 nM for ALK) .
  • Sulfotransferase Assays : Use 4-nitrophenyl sulfate as a substrate to test sulfonation activity .
    Advanced Consideration : For cellular activity, perform proliferation assays in cancer lines (e.g., HCT-116) with EC₅₀ determination via MTT. Include controls for off-target effects (e.g., siRNA knockdown) .

Solubility and Stability Challenges

Basic Question : How can solubility issues in aqueous buffers be addressed for biological testing? Methodological Answer :

  • Salt Formation : Convert to hydrochloride salts (e.g., dihydrochloride form) to enhance aqueous solubility (e.g., >10 mg/mL in PBS) .
  • Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for stock solutions, diluting to ≤0.1% DMSO in assays to avoid cytotoxicity .
    Advanced Consideration : Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring to identify degradation pathways (e.g., sulfonamide hydrolysis) .

Structure-Activity Relationship (SAR) Studies

Basic Question : What structural modifications can improve target selectivity? Methodological Answer :

  • Pyrimidine Substituents : Introduce electron-withdrawing groups (e.g., Cl at C5) to enhance kinase binding affinity .
  • Sulfonamide Optimization : Replace 2-phenylethyl with heteroaromatic groups (e.g., pyridinyl) to reduce off-target interactions .
    Advanced Consideration : Use computational docking (AutoDock Vina) to predict binding poses with ALK or EGFR, guiding rational design .

Metabolite Identification

Basic Question : How can researchers identify major metabolites in hepatic microsomal assays? Methodological Answer :

  • Incubation Setup : Use human liver microsomes (HLM) with NADPH cofactor. Quench reactions with ice-cold MeOH at 0, 30, 60 mins .
  • LC-MS/MS Analysis : Apply a Q-TOF mass spectrometer in positive ion mode. Key metabolites include hydroxylated azetidine (m/z 363.15) and desulfonated pyrimidine (m/z 245.09) .
    Advanced Consideration : Synthesize stable isotope-labeled analogs (e.g., ¹³C-azetidine) to track metabolic pathways .

Resolving Contradictory Bioactivity Data

Basic Question : How should discrepancies in reported IC₅₀ values across studies be addressed? Methodological Answer :

  • Assay Standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase panels) and ensure consistent ATP concentrations .
  • Impurity Analysis : Characterize batches via LC-MS to rule out confounding byproducts (e.g., des-sulfonamide impurity, m/z 229.07) .
    Advanced Consideration : Perform orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic IC₅₀) to reconcile potency differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.